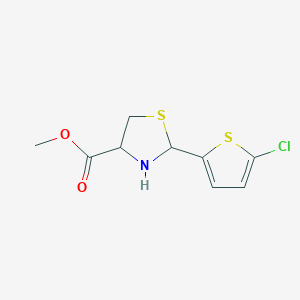
2-acetyl-N-(2,4-dichlorophenyl)-3-(dimethylamino)acrylamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-Acetyl-N-(2,4-dichlorophenyl)-3-(dimethylamino)acrylamide, also known as ACD, is an organic compound that is used in a variety of scientific research applications. It is a derivative of acrylamide and is a white, odorless, crystalline solid. ACD is soluble in water and can be used as a reagent in both organic and inorganic syntheses. ACD is a versatile compound that has been used in a variety of research applications, including drug discovery and development, environmental monitoring, and biochemistry.
Scientific Research Applications
Antitumor Activity and Molecular Docking Studies
One significant application of compounds related to 2-acetyl-N-(2,4-dichlorophenyl)-3-(dimethylamino)acrylamide is in the realm of antitumor activity. A study by Fahim, Elshikh, and Darwish (2019) demonstrated that certain synthesized compounds, akin to the structure of 2-acetyl-N-(2,4-dichlorophenyl)-3-(dimethylamino)acrylamide, showed outstanding in vitro antitumor activity. This study also employed molecular docking using Auto Dock tools to evaluate the interactions with synthase complexes, indicating the potential of these compounds in cancer therapy (Fahim, Elshikh, & Darwish, 2019).
Application in Hydrogel Layers
Another application can be seen in the creation of hydrogel layers. Harmon, Kuckling, and Frank (2003) explored photo-cross-linkable co- and terpolymers using components like 2-(dimethylmaleimido)-N-ethyl-acrylamide and N-(2-(dimethylamino)ethyl)acrylamide. These studies help in understanding the behavior of hydrogel films, which have implications in various scientific fields including drug delivery and tissue engineering (Harmon, Kuckling, & Frank, 2003).
Synthesis and Spectral Analysis
The synthesis and spectral analysis of derivatives of acrylamide, including those with similar structures to 2-acetyl-N-(2,4-dichlorophenyl)-3-(dimethylamino)acrylamide, are crucial in understanding their chemical properties and potential applications. Shukla, Chaudhary, and Pandey (2020) conducted a study focusing on the analysis of such compounds using molecular docking, DFT, and QTAIM approaches. This research aids in the development of new materials and chemicals with specific desired properties (Shukla, Chaudhary, & Pandey, 2020).
Polymerization and Copolymer Synthesis
2-Acetyl-N-(2,4-dichlorophenyl)-3-(dimethylamino)acrylamide-related compounds are also used in polymerization processes. Kihara, Sugimoto, and Endo (1999) explored the controlled polymerization of acrylamides and the synthesis of polyamides, which have applications in the development of new materials with specific mechanical and chemical properties (Kihara, Sugimoto, & Endo, 1999).
properties
IUPAC Name |
(2Z)-N-(2,4-dichlorophenyl)-2-(dimethylaminomethylidene)-3-oxobutanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14Cl2N2O2/c1-8(18)10(7-17(2)3)13(19)16-12-5-4-9(14)6-11(12)15/h4-7H,1-3H3,(H,16,19)/b10-7- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYNFAVOLHPRYAF-YFHOEESVSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(=CN(C)C)C(=O)NC1=C(C=C(C=C1)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)/C(=C/N(C)C)/C(=O)NC1=C(C=C(C=C1)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-acetyl-N-(2,4-dichlorophenyl)-3-(dimethylamino)acrylamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(6-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2438998.png)



![2-[4-(5-chloro-2-methylphenyl)-2,3-dioxopyrazin-1-yl]-N-(2-methoxyphenyl)acetamide](/img/structure/B2439004.png)


![[3-Amino-4-(methoxymethyl)-6-methylfuro[2,3-b]pyridin-2-yl](phenyl)methanone](/img/structure/B2439008.png)
![4-Methyl-2-(2-morpholin-4-ylethyl)-6-phenyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2439009.png)
![3-[1-(4-fluorophenyl)-2-nitroethyl]-2-(4-methylphenyl)-1H-indole](/img/structure/B2439011.png)

![Isoxazol-5-yl(4-(thiophen-2-ylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)methanone](/img/structure/B2439017.png)
